![molecular formula C15H12N2 B14253572 2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole CAS No. 352423-30-4](/img/structure/B14253572.png)
2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole is a heterocyclic compound that features a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives, including 2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the use of azomethine ylides in a 1,3-dipolar cycloaddition reaction with nitrostyrenes .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs scalable and efficient synthetic routes. For instance, the use of manganese complexes as catalysts allows for the conversion of primary diols and amines to pyrroles with high selectivity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce N-alkylpyrroles .
Aplicaciones Científicas De Investigación
2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antipsychotic and anxiolytic effects.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. Its anticancer properties could be linked to the inhibition of specific enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolone Derivatives: These compounds also feature a pyrrole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolidinone Derivatives: Known for their diverse pharmacological effects, including anti-inflammatory and antidepressant activities.
Uniqueness
2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole stands out due to its specific structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
352423-30-4 |
|---|---|
Fórmula molecular |
C15H12N2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)15(13-8-4-10-16-13)14-9-5-11-17-14/h1-11,16H |
Clave InChI |
NEQSMFDDRBWXRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C=CC=N2)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



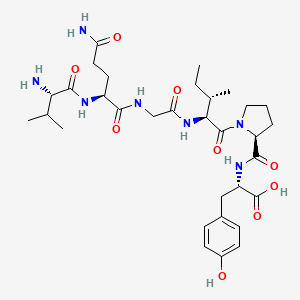


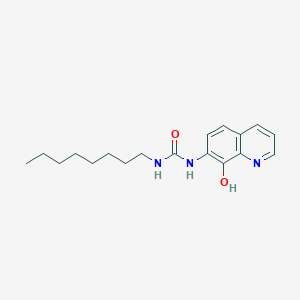

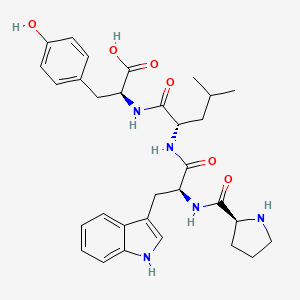
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)

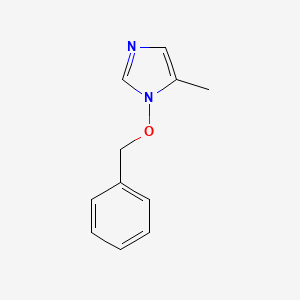
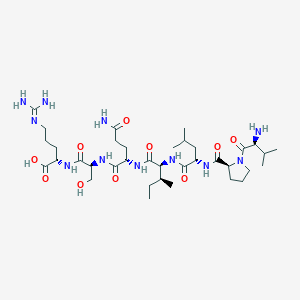
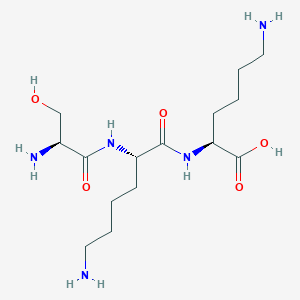
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
